11β-HSD1 Inhibitory Potency: Thia-Bridge vs. Oxa-Bridge Direct Comparison
In a direct head-to-head comparison of the 2-thia-5-azabicyclo[2.2.1]heptane core against its 2-oxa-5-azabicyclo[2.2.1]heptane analog, both bearing the identical 1-methyl-1H-imidazol-2-yl-sulfonamide substituent, the thia-analog exhibits a 11β-HSD1 IC50 of 0.33 nM, which is approximately 5- to 10-fold more potent than the oxa-analog (reported IC50 ~2-3 nM range) [1]. This potency difference is attributed to the larger atomic radius and increased polarizability of the sulfur atom, which enhances hydrophobic interactions within the enzyme's active site [1].
| Evidence Dimension | 11β-HSD1 Enzyme Inhibition (Human) |
|---|---|
| Target Compound Data | IC50 = 0.33 nM |
| Comparator Or Baseline | 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (Oxa-analog): IC50 ~2-3 nM |
| Quantified Difference | Approximately 6- to 9-fold greater potency for the thia compound |
| Conditions | Human recombinant 11β-HSD1 enzyme, scintillation proximity assay (SPA) [1] |
Why This Matters
For procurement decisions, this >5-fold potency advantage means that the thia-analog achieves effective target engagement at substantially lower concentrations, reducing material consumption per assay and improving sensitivity in cellular and in vivo models.
- [1] Shah, U., Boyle, C. D., Chackalamannil, S., Baker, H., Kowalski, T., Lee, J., ... & Zhang, L. (2010). Azabicyclic sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1551-1554. View Source
